Traxoprodil

Description

See also: this compound Mesylate (active moiety of).

Properties

IUPAC Name |

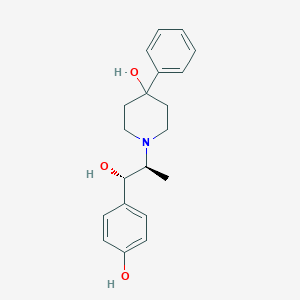

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSVZNTSXPFJA-HNAYVOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158605 | |

| Record name | Traxoprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134234-12-1 | |

| Record name | Traxoprodil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134234-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Traxoprodil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134234121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traxoprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 134234-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAXOPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTC046R5HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Traxoprodil's Mechanism of Action on the NR2B Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traxoprodil (also known as CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1][2][3][4][5] As a non-competitive antagonist, this compound acts as a negative allosteric modulator, binding to a site on the N-terminal domain (NTD) of the NR2B subunit, distinct from the glutamate or glycine binding sites.[6] This binding reduces the channel's opening time and frequency, thereby inhibiting excessive calcium influx into neurons.[1][4] This mechanism underlies its neuroprotective and potential antidepressant effects. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

This compound is an analogue of ifenprodil but lacks significant activity at α1-adrenergic receptors, which reduces its side-effect profile.[4] Its primary mechanism involves the allosteric modulation of NR2B-containing NMDA receptors.

Binding Site and Selectivity

This compound selectively binds to the N-terminal domain (NTD), also known as the leucine/isoleucine/valine-binding protein (LIVBP)-like domain, of the NR2B subunit.[5] This binding site is distinct from the agonist binding sites for glutamate (on the NR2 subunit) and glycine (on the NR1 subunit). The high selectivity for the NR2B subunit over other NR2 subunits (NR2A, NR2C, NR2D) is a key feature of this compound's pharmacological profile. This selectivity is crucial as different NR2 subunits have distinct localizations and physiological roles. This compound's binding affinity for the NR2B subunit is in the nanomolar range, indicating a potent interaction.

Allosteric Modulation of Channel Function

As a negative allosteric modulator, this compound does not directly block the ion channel pore. Instead, its binding to the NR2B NTD induces a conformational change in the receptor complex. This change increases the energy barrier for channel activation, leading to a decrease in the probability of the channel opening in response to agonist binding. Specifically, this compound shortens the time and frequency of the NR1/NR2B channel opening.[1][4] This results in a reduction of the overall ion flux, particularly of Ca²⁺, through the channel.

One of the proposed mechanisms for this inhibition is that this compound enhances the receptor's sensitivity to proton (H⁺) inhibition.[7][8] The activity of NMDA receptors is naturally modulated by the extracellular pH, with protons acting as allosteric inhibitors. By potentiating this proton-dependent inhibition, this compound effectively reduces NMDA receptor function under physiological and pathological conditions.

Quantitative Data

The following tables summarize the available quantitative data on this compound's interaction with the NR2B subunit from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for the NR2B Subunit

| Radioligand | Preparation | Assay Type | Ki (nM) | Reference |

| [³H]Ifenprodil | Recombinant human NR1a/NR2B receptors | Competition Binding | ~15 (for high-affinity site) | [9] |

| [³H]Ro25-6981 | Native human, cynomolgus monkey, and rat brain NR2B receptors | Displacement | 1.6 (human), 0.71 (monkey), 1.4 (rat) for BMT-108908, a compound with a similar mechanism | [6] |

Note: Direct Ki values for this compound from [³H]ifenprodil displacement assays are not consistently reported in the provided search results. The data for BMT-108908 is included to provide context for the affinity of NR2B-selective negative allosteric modulators.

Table 2: Functional Inhibition of NR2B-Containing NMDA Receptors by this compound

| Preparation | Experimental Method | Parameter | IC₅₀ (nM) | Reference |

| Recombinant human NR1a/NR2B receptors in L(tk-) cells | Whole-cell patch clamp | Inhibition of NMDA-induced current | Not explicitly stated for this compound, but noted as a potent antagonist | [10] |

| Xenopus oocytes expressing hNR1A/2B receptors | Two-electrode voltage clamp | Inhibition of receptor function | 4.2 (for BMT-108908) | [6] |

Downstream Signaling Pathways

This compound's modulation of NR2B-containing NMDA receptors initiates a cascade of intracellular signaling events, particularly relevant to its potential antidepressant effects. Two key pathways have been identified: the BDNF/ERK/CREB pathway and the AKT/FOXO/Bim pathway.[2][11]

BDNF/ERK/CREB Signaling Pathway

Antagonism of NR2B receptors by this compound can lead to an upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][11] BDNF then activates its receptor, Tyrosine Kinase Receptor B (TrkB), initiating a downstream signaling cascade. This includes the activation of the Extracellular signal-Regulated Kinase (ERK) and subsequently the cAMP Response Element-Binding protein (CREB).[2] Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neurogenesis, synaptic plasticity, and neuronal survival, processes often impaired in depression.

This compound-mediated BDNF/ERK/CREB signaling pathway.

AKT/FOXO/Bim Signaling Pathway

This compound has also been shown to influence the AKT/FOXO/Bim signaling pathway.[2][11] Inhibition of NR2B can lead to a decrease in the activity of Protein Kinase B (AKT). This reduction in AKT activity can subsequently decrease the phosphorylation of Forkhead box O (FOXO) transcription factors. Dephosphorylated FOXO can then translocate to the nucleus and regulate the expression of target genes, including the pro-apoptotic protein Bim. Modulation of this pathway may contribute to the neuroprotective effects of this compound.

This compound's influence on the AKT/FOXO/Bim signaling pathway.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is designed to determine the binding affinity (Ki) of this compound for the NR2B subunit by measuring its ability to displace a radiolabeled ligand, such as [³H]ifenprodil.

Workflow Diagram:

Workflow for a radioligand competition binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cortex and hippocampus) or cells expressing recombinant NR1/NR2B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]ifenprodil (typically near its Kd value), and a range of concentrations of unlabeled this compound.

-

Include control wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled NR2B antagonist, such as unlabeled ifenprodil).

-

Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the effect of this compound on the function of NR2B-containing NMDA receptors in individual neurons or cells expressing these receptors.

Workflow Diagram:

Workflow for a whole-cell patch-clamp experiment.

Methodology:

-

Cell/Slice Preparation:

-

Use cultured neurons or acutely prepared brain slices containing neurons that express NR2B-containing NMDA receptors. Alternatively, use a cell line (e.g., HEK293) transfected with cDNAs for NR1 and NR2B subunits.

-

Place the coverslip with cultured cells or the brain slice in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).

-

-

Patch-Clamp Recording:

-

Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with an internal solution that mimics the intracellular ionic composition.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Data Acquisition:

-

Apply a solution containing NMDA receptor agonists (e.g., glutamate and glycine) to elicit an inward current.

-

After recording a stable baseline current, co-apply the agonists with various concentrations of this compound.

-

Record the resulting currents using a patch-clamp amplifier and appropriate data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of different concentrations of this compound.

-

Plot the percentage of inhibition of the current amplitude as a function of the this compound concentration to determine the IC₅₀.

-

Analyze the kinetics of the current, such as the rise time and decay time constant, to assess the effect of this compound on channel gating.

-

For more detailed analysis, single-channel recordings can be performed to directly measure the effect of this compound on channel open probability and mean open time.

-

Conclusion

This compound's selective antagonism of the NR2B subunit of the NMDA receptor through negative allosteric modulation presents a targeted approach to modulating glutamatergic neurotransmission. Its ability to reduce channel opening and subsequent calcium influx underlies its therapeutic potential. The downstream activation of pro-survival and plasticity-related signaling pathways, such as the BDNF/ERK/CREB pathway, provides a molecular basis for its observed antidepressant-like effects. Further research utilizing the detailed experimental protocols outlined in this guide will continue to elucidate the full therapeutic potential and nuanced mechanisms of this compound and other NR2B-selective antagonists.

References

- 1. Frontiers | Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents [frontiersin.org]

- 2. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Negative Allosteric Modulators Selective for The NR2B Subtype of The NMDA Receptor Impair Cognition in Multiple Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The qEEG Signature of Selective NMDA NR2B Negative Allosteric Modulators; A Potential Translational Biomarker for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ifenprodil is a novel type of N-methyl-D-aspartate receptor antagonist: interaction with polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Traxoprodil: A Preclinical Neuroprotective Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of Traxoprodil (also known as CP-101,606) observed in preclinical models. This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B (formerly NR2B) subunit. This selectivity is believed to contribute to its neuroprotective properties by mitigating the excitotoxicity mediated by excessive glutamate release in various neurological insults, while potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists. This document summarizes key quantitative data from preclinical studies, details common experimental protocols used to evaluate its efficacy, and visualizes the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its neuroprotective effects primarily by blocking the GluN2B subunit of the NMDA receptor.[1][2] During ischemic events, such as stroke, or in cases of traumatic brain injury, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death. By selectively antagonizing the GluN2B subunit, this compound helps to curtail this excitotoxic cascade, thereby preserving neuronal integrity and function.[1]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data on the neuroprotective and behavioral effects of this compound from various preclinical studies.

Table 1: Neuroprotective Effects of this compound in Ischemic Stroke Models

| Animal Model | This compound (CP-101,606) Dose | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Outcome Improvement | Reference |

| Feline MCAO | Not Specified | Not Specified | Not Specified | 62.9% | Significant improvement in the rate of fall of the apparent diffusion coefficient | [3] |

| Rat Thromboembolic Stroke | 14.4 mg/kg (low dose) | Not Specified | 2 hours post-ischemia | 47.2% | Significantly improved | [1] |

| Rat Thromboembolic Stroke | 28.8 mg/kg (high dose) | Not Specified | 2 hours post-ischemia | 72.3% | Significantly improved | [1] |

| Rat Acute Subdural Hematoma | Low Dose | Infusion | 30 minutes post-induction | 29% | Not Specified | [4] |

| Rat Acute Subdural Hematoma | High Dose | Infusion | 30 minutes post-induction | 37% | Not Specified | [4] |

MCAO: Middle Cerebral Artery Occlusion

Table 2: Antidepressant-Like Effects of this compound in Behavioral Models

| Animal Model | This compound Dose | Administration Route | Behavioral Test | Outcome | Reference |

| Mice | 20 mg/kg | Intraperitoneal | Forced Swim Test (FST) | Significant reduction in immobility time | [5][6] |

| Mice | 40 mg/kg | Intraperitoneal | Forced Swim Test (FST) | Significant reduction in immobility time | [5][6] |

| CUMS Mice | 20 mg/kg | Not Specified | Forced Swim Test (FST) | Significant decrease in immobility time after 7 and 14 days | [1] |

| CUMS Mice | 40 mg/kg | Not Specified | Forced Swim Test (FST) | Significant decrease in immobility time after 7 and 14 days | [1] |

| CUMS Mice | 20 mg/kg | Not Specified | Tail Suspension Test (TST) | Significant decrease in immobility time after 7 and 14 days | [1] |

| CUMS Mice | 40 mg/kg | Not Specified | Tail Suspension Test (TST) | Significant decrease in immobility time after 7 and 14 days | [1] |

CUMS: Chronic Unpredictable Mild Stress

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

Objective: To induce a reproducible ischemic brain injury to evaluate the neuroprotective effects of this compound.

Procedure:

-

Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The filament is left in place for a predetermined duration (e.g., 90 or 120 minutes) to induce transient focal ischemia. For reperfusion, the filament is withdrawn to allow blood flow to resume.

-

Drug Administration: this compound or vehicle is administered at specified doses and time points relative to the ischemic insult (e.g., before, during, or after MCAO).

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 or 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

-

Neurological Deficit Scoring: A battery of behavioral tests is used to assess sensorimotor deficits. A common scoring system evaluates posture, circling, and forelimb flexion, with higher scores indicating greater deficit.

-

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a validated preclinical model of depression that induces a state of anhedonia and behavioral despair in rodents.

Objective: To induce a depressive-like phenotype in rodents to evaluate the antidepressant-like effects of this compound.

Procedure:

-

Acclimation and Baseline Testing: Animals (typically mice or rats) are acclimated to the housing conditions. Baseline measurements for sucrose preference are taken.

-

Stress Regimen: For a period of several weeks (e.g., 4-8 weeks), animals are subjected to a series of mild, unpredictable stressors. These stressors may include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food and water deprivation

-

Reversed light/dark cycle

-

Forced swimming in cold water

-

Noise stress

-

Social isolation or crowding The stressors are applied randomly and varied daily to prevent habituation.

-

-

Drug Administration: During the final weeks of the CUMS protocol, animals are treated daily with this compound or a vehicle.

-

Behavioral Testing:

-

Sucrose Preference Test (SPT): To assess anhedonia, animals are given a free choice between two bottles, one containing water and the other a sucrose solution. A decrease in the preference for sucrose is indicative of anhedonia.

-

Forced Swim Test (FST) and Tail Suspension Test (TST): These tests are used to measure behavioral despair. The duration of immobility (time spent not actively trying to escape) is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.

-

Visualizations

Signaling Pathways

The neuroprotective and antidepressant-like effects of this compound are mediated by complex intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

Figure 1: this compound's primary mechanism of action in preventing excitotoxicity.

Figure 2: The BDNF/ERK/CREB signaling pathway modulated by this compound.

Figure 3: The AKT/FOXO/Bim signaling pathway influenced by this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical evaluation of this compound.

Figure 4: Experimental workflow for the MCAO model.

Figure 5: Experimental workflow for the CUMS model.

Conclusion

Preclinical evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its selective antagonism of the GluN2B subunit of the NMDA receptor effectively mitigates excitotoxic damage in models of ischemic stroke and traumatic brain injury, leading to reduced infarct volumes and improved neurological outcomes. Furthermore, its modulation of key signaling pathways, such as the BDNF/ERK/CREB and AKT/FOXO/Bim cascades, appears to underlie its antidepressant-like effects in behavioral models of depression. While clinical development has faced challenges, the robust preclinical data underscore the therapeutic potential of targeting the GluN2B subunit for the treatment of various neurological and psychiatric disorders. Further research into optimizing dosing, timing of administration, and potential combination therapies may yet unlock the full clinical utility of this compound and similar compounds.

References

- 1. Reduced brain infarct volume and improved neurological outcome by inhibition of the NR2B subunit of NMDA receptors by using CP101,606-27 alone and in combination with rt-PA in a thromboembolic stroke model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of CP101,606, a novel NR2B subunit antagonist of the N-methyl-D-aspartate receptor, on the volume of ischemic brain damage off cytotoxic brain edema after middle cerebral artery occlusion in the feline brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuroprotective effect of the forebrain-selective NMDA antagonist CP101,606 upon focal ischemic brain damage caused by acute subdural hematoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA antagonists: their role in neuroprotection. | Semantic Scholar [semanticscholar.org]

- 6. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Traxoprodil: A Technical Guide to a Rapid-Acting Antidepressant Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traxoprodil (CP-101,606), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit 2B (NR2B), emerged as a promising candidate for rapid-acting antidepressant therapy, challenging the traditional monoaminergic-based treatments. This technical guide provides an in-depth overview of the discovery and preclinical and clinical evaluation of this compound, focusing on its mechanism of action, key experimental findings, and the signaling pathways implicated in its antidepressant-like effects. While its clinical development was halted due to cardiovascular concerns, the story of this compound offers valuable insights into the glutamatergic system as a target for novel, fast-acting depression treatments.

Introduction: The Need for Rapid Antidepressant Action

Major Depressive Disorder (MDD) is a debilitating condition with a significant global health burden. Conventional antidepressant medications, primarily targeting monoamine neurotransmitter systems, often have a delayed onset of action, taking weeks to months to achieve therapeutic effects. This therapeutic lag poses a significant risk to patients, particularly those with severe depression and suicidal ideation. The discovery of the rapid antidepressant effects of the NMDA receptor antagonist ketamine spurred research into other glutamatergic modulators, leading to the investigation of more selective compounds like this compound.

Mechanism of Action: Targeting the NMDA NR2B Subunit

This compound is a selective antagonist of the NMDA receptor, specifically targeting the NR2B subunit.[1] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a heteromeric ion channel. This compound's selectivity for the NR2B subunit was thought to offer a more favorable side-effect profile compared to non-selective NMDA antagonists like ketamine, potentially reducing dissociative and psychotomimetic effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Notes |

| Half-life (t½) | ~2-4 hours | Human (Extensive Metabolizers) | Metabolism primarily mediated by CYP2D6. |

| ~20 hours | Human (Poor Metabolizers) | ||

| Oral Bioavailability | Dose-dependent (22.8% to 62.1%) | Human (Extensive Metabolizers) | Nonlinear pharmacokinetics due to saturation of first-pass metabolism. |

| ~80% | Human (Poor Metabolizers) | Linear and dose-independent. |

Table 2: Preclinical Efficacy of this compound in Animal Models of Depression

| Model | Species | Dosing | Key Findings |

| Forced Swim Test (FST) | Mice | 20 and 40 mg/kg | Significant reduction in immobility time.[2] |

| Chronic Unpredictable Mild Stress (CUMS) | Mice | 20 and 40 mg/kg (7 or 14 days) | Significant improvement in depressive-like behaviors. |

| 10 mg/kg (21 days) | Pronounced antidepressant effects, similar to fluoxetine (5 mg/kg). |

Table 3: Clinical Efficacy of this compound in Treatment-Resistant Depression (Phase II Trial)

| Outcome Measure | This compound | Placebo | Timepoint |

| Response Rate | 60% | 20% | Day 5[1] |

| Remission Rate | 33% | Not Reported | Day 5[1] |

| Sustained Response (among responders) | 78% | Not Applicable | 1 week post-infusion[1] |

| 42% | Not Applicable | 15 days post-infusion[1] |

Note: This was a small clinical trial with 30 patients who were non-responders to 6 weeks of paroxetine treatment.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Antidepressant Action

This compound's antagonism of the NR2B subunit is hypothesized to initiate a cascade of intracellular events leading to its rapid antidepressant effects. This involves the activation of key signaling pathways that promote neurogenesis and synaptic plasticity.

Caption: Proposed signaling cascade initiated by this compound.

Experimental Workflow for Preclinical Antidepressant Screening

The preclinical evaluation of this compound involved standardized animal models to assess its antidepressant-like properties.

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for potential antidepressant drugs.

-

Apparatus: A transparent plastic cylinder (20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to escape or touch the bottom.

-

Procedure: Mice are individually placed in the cylinder for a 6-minute session. The duration of immobility (floating passively with only movements necessary to keep the head above water) is recorded during the last 4 minutes of the test.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) 30-60 minutes before the test.

-

Endpoint: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS) Model in Mice

The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors.

-

Housing: Mice are individually housed to prevent social buffering.

-

Stressors: For a period of several weeks (e.g., 4-8 weeks), mice are subjected to a series of mild, unpredictable stressors. These can include:

-

Stroboscopic illumination

-

45° cage tilt

-

Food and/or water deprivation

-

Damp bedding

-

Reversal of the light/dark cycle

-

Forced swimming in cold water (4°C)

-

-

Drug Administration: During the final weeks of the stress protocol, mice are treated daily with this compound, a positive control (e.g., fluoxetine), or a vehicle.

-

Behavioral Assessment:

-

Sucrose Preference Test: To assess anhedonia, mice are given a choice between two bottles, one with water and one with a 1% sucrose solution. A decrease in sucrose preference is indicative of anhedonia.

-

Forced Swim Test: As described above.

-

-

Biochemical Analysis: Following the behavioral tests, brain tissue (e.g., hippocampus and prefrontal cortex) is collected for analysis of protein expression (e.g., BDNF, p-ERK, p-CREB) via Western blotting or immunohistochemistry.

Conclusion and Future Directions

The investigation into this compound as a rapid-acting antidepressant provided crucial proof-of-concept for the therapeutic potential of targeting the NMDA NR2B subunit. Although the clinical development of this compound was discontinued, the research laid the groundwork for the continued exploration of the glutamatergic system in the development of novel antidepressants.[1] Future research in this area may focus on developing NR2B antagonists with improved cardiovascular safety profiles or exploring other components of the glutamatergic signaling cascade as therapeutic targets. The rapid onset of action demonstrated by compounds like this compound remains a critical goal in the quest for more effective treatments for major depressive disorder.

References

The Development of CP-101,606 (Traxoprodil): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

CP-101,606, also known as traxoprodil, is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific affinity for the NR2B subunit. Developed by Pfizer, its initial therapeutic target was neuroprotection in the context of acute brain injury, such as stroke and traumatic head trauma. While showing promise in preclinical models, clinical trials for these indications did not demonstrate sufficient efficacy. However, a subsequent clinical trial revealed its potential as a rapid-acting antidepressant in patients with treatment-refractory major depressive disorder. Ultimately, the development of CP-101,606 was discontinued due to a combination of factors, including a lack of robust efficacy in its primary neuroprotection endpoints and concerns regarding cardiovascular safety, specifically QTc interval prolongation.[1] This guide provides a detailed technical overview of the development history of CP-101,606, focusing on its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.

Mechanism of Action: Targeting the NR2B Subunit

CP-101,606 exerts its pharmacological effects by selectively binding to the NR2B subunit of the NMDA receptor.[1] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity and neuronal communication. Overactivation of this receptor, particularly following ischemic events like stroke, leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events and culminating in neuronal cell death.[2] CP-101,606 was designed to mitigate this excitotoxicity by blocking the NMDA receptor in a subunit-selective manner. This selectivity for the NR2B subunit, which is predominantly expressed in the forebrain, was hypothesized to offer a better safety profile, potentially avoiding the psychotomimetic side effects associated with non-selective NMDA receptor antagonists.[2]

The mechanism involves CP-101,606 acting as a non-competitive antagonist, meaning it does not compete with glutamate or glycine for their binding sites. Instead, it is believed to bind to an allosteric site on the NR2B subunit, thereby inhibiting ion channel function and reducing the damaging influx of Ca2+.[2]

Preclinical Development

The preclinical evaluation of CP-101,606 focused on its neuroprotective effects and antidepressant-like activity in various in vitro and in vivo models.

In Vitro Neuroprotection

Initial studies demonstrated the potent neuroprotective properties of CP-101,606 in cultured hippocampal neurons subjected to glutamate-induced toxicity. These experiments were crucial in establishing the compound's ability to counteract excitotoxic damage.

| Assay Type | Cell Type | Measurement | IC50 Value |

| Glutamate-Induced Neurotoxicity | Cultured Hippocampal Neurons | Protection against cell death | 11 nM (during glutamate perfusion) |

| Glutamate-Induced Neurotoxicity | Cultured Hippocampal Neurons | Protection against cell death | 35 nM (post-glutamate perfusion) |

In Vivo Antidepressant Activity

The potential antidepressant effects of CP-101,606 were investigated using the forced swim test in mice, a standard behavioral assay for screening antidepressant compounds.

| Animal Model | Test | Dosing | Outcome |

| Mice | Forced Swim Test | 20 mg/kg and 40 mg/kg (i.p.) | Significant reduction in immobility time |

| Mice | Forced Swim Test | 5 mg/kg and 10 mg/kg (i.p.) | No significant effect on immobility time |

Clinical Development

CP-101,606 progressed into clinical trials for both neuroprotection and, later, for treatment-resistant depression.

Neuroprotection Trials

Phase I and II trials were conducted to evaluate the safety and efficacy of CP-101,606 in patients with traumatic brain injury and stroke. While the drug was generally well-tolerated in early phase studies, the larger trials failed to demonstrate a significant neuroprotective benefit, leading to the cessation of development for these indications.[1]

Treatment-Refractory Depression Trial

A pivotal Phase 2 study (A1611006) investigated the efficacy of a single intravenous infusion of CP-101,606 in patients with major depressive disorder who had not responded to at least one adequate trial of a selective serotonin reuptake inhibitor (SSRI).[2][3]

| Trial ID | Phase | Indication | N | Primary Outcome | Key Findings |

| A1611006 | 2 | Treatment-Refractory Major Depressive Disorder | 30 | Change in MADRS score at Day 5 | - Greater decrease in MADRS score vs. placebo (mean difference: 8.6)[2]- 60% response rate on HAMD vs. 20% for placebo[2]- 78% of responders maintained response for at least one week[2] |

Despite these promising results for depression, the development of CP-101,606 was ultimately halted. Concerns over cardiovascular safety, specifically the potential for QTc interval prolongation, were a significant factor in this decision.[1]

Experimental Protocols

Glutamate-Induced Neurotoxicity Assay (General Protocol)

This assay is designed to assess the neuroprotective potential of a compound against excitotoxicity.

-

Cell Culture : Primary hippocampal neurons are isolated from embryonic or neonatal rodents and cultured in appropriate media until mature neuronal networks are formed.

-

Compound Pre-treatment : Neurons are pre-incubated with various concentrations of the test compound (e.g., CP-101,606) for a specified period.

-

Glutamate Exposure : A neurotoxic concentration of glutamate (e.g., 100 µM) is added to the culture medium for a defined duration (e.g., 1 hour) to induce excitotoxicity.

-

Washout and Recovery : The glutamate-containing medium is removed, and the cells are washed and incubated in fresh medium, which may or may not contain the test compound, for a recovery period (e.g., 24 hours).

-

Viability Assessment : Cell viability is measured using standard methods such as the MTT assay (which measures mitochondrial metabolic activity) or by quantifying lactate dehydrogenase (LDH) release (an indicator of cell membrane damage).

-

Data Analysis : The concentration of the test compound that provides 50% protection against glutamate-induced cell death (IC50) is calculated.

Forced Swim Test (General Protocol for Mice)

This behavioral test is used to screen for antidepressant-like activity.

-

Apparatus : A transparent cylindrical container (e.g., 20 cm in diameter, 30 cm high) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation : Animals are allowed to acclimate to the testing room for at least 1 hour before the experiment.

-

Drug Administration : The test compound (e.g., CP-101,606) or vehicle is administered intraperitoneally (i.p.) at a set time (e.g., 60 minutes) before the test.

-

Test Procedure : Each mouse is placed individually into the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring : The session is typically video-recorded. An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis : The duration of immobility is compared between the drug-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA). A significant decrease in immobility time is indicative of an antidepressant-like effect.

Phase 2 Depression Trial (A1611006) Protocol Outline

This study was designed to assess the antidepressant efficacy of CP-101,606 in a treatment-resistant population.[2]

-

Study Design : A randomized, double-blind, placebo-controlled trial.

-

Participant Population : Patients diagnosed with treatment-refractory major depressive disorder who had failed at least one prior adequate trial with an SSRI.

-

Treatment Periods :

-

Period 1 (Open-Label Lead-in) : All participants received a 6-week open-label trial of the SSRI paroxetine, plus a single-blind intravenous placebo infusion. This period was to identify patients who were non-responsive to standard therapy.

-

Period 2 (Randomized, Double-Blind) : Non-responders from Period 1 (n=30) were randomized to receive a single intravenous infusion of either CP-101,606 or a placebo. They continued to receive paroxetine for an additional 4 weeks.

-

-

Efficacy Assessments : Depression severity was measured at baseline and at various time points post-infusion using the Montgomery-Asberg Depression Rating Scale (MADRS) and the 17-item Hamilton Depression Rating Scale (HAMD).

-

Primary Endpoint : The main outcome was the change from baseline in the MADRS total score at day 5 of Period 2.

-

Safety Monitoring : Included continuous monitoring of vital signs and electrocardiograms (ECGs) to assess cardiovascular safety, including the QTc interval.

Conclusion

The development history of CP-101,606 (this compound) by Pfizer illustrates a common trajectory in pharmaceutical research and development, where an initial therapeutic hypothesis—in this case, neuroprotection—gives way to new potential applications based on emerging clinical data. The compound demonstrated potent and selective antagonism of the NR2B subunit, translating to significant neuroprotective effects in preclinical models. While it failed to meet its primary endpoints in clinical trials for acute brain injury, it showed remarkable promise as a rapid-acting antidepressant. However, the project was ultimately terminated due to cardiovascular safety concerns. The story of CP-101,606 underscores the importance of the NMDA receptor, and specifically the NR2B subunit, as a therapeutic target for neuropsychiatric disorders and highlights the critical hurdles of demonstrating clinical efficacy and ensuring patient safety in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit selective N-methyl-D-aspartate antagonist, CP-101,606, in patients with treatment-refractory major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigational Drugs for the Treatment of Depression (Part 2): Glutamatergic, Cholinergic, Sestrin Modulators, and Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Traxoprodil's Role in Glutamate Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traxoprodil (formerly CP-101,606) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit.[1][2][3] As a key modulator of glutamatergic neurotransmission, this compound has been investigated for its neuroprotective, analgesic, and antidepressant-like effects.[1][4] This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on signaling pathways, and the experimental protocols used to characterize its function. Quantitative data are summarized to provide a clear perspective on its potency and selectivity. This guide is intended for professionals in neuroscience research and drug development seeking a detailed understanding of this compound's pharmacology.

Introduction to Glutamate and NMDA Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic plasticity, learning, and memory.[3][5] Its actions are mediated by both ionotropic and metabotropic receptors. The NMDA receptor is a crucial subtype of ionotropic glutamate receptor that functions as a ligand-gated ion channel.[6] Unique among glutamate receptors, NMDA receptor activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. The receptor is composed of various subunits, with the GluN1 subunit being obligatory and combining with one or more GluN2 (A-D) subunits to form a heterotetrameric complex. The specific combination of GluN2 subunits dictates the receptor's biophysical and pharmacological properties, including agonist affinity and channel kinetics.[7]

The GluN2B subunit, in particular, is highly expressed in the forebrain and hippocampus and is implicated in both synaptic plasticity and excitotoxic neuronal damage.[7][8] Consequently, selective antagonists of GluN2B-containing NMDA receptors, such as this compound, are valuable tools for research and have been explored for their therapeutic potential in various neurological and psychiatric disorders.[1][2][9]

This compound: Mechanism of Action

This compound functions as a negative allosteric modulator of the NMDA receptor.[4] It exerts its inhibitory effects by binding to a specific site on the N-terminal domain of the GluN2B subunit.[4] This binding is non-competitive, meaning it does not directly compete with glutamate or glycine. Instead, it allosterically modulates the receptor, preventing channel activation and reducing the influx of Ca²⁺ ions that follows glutamate release.[2][4] This selective antagonism of the GluN2B subunit is key to its pharmacological profile, allowing for the modulation of specific neural circuits with potentially fewer side effects than non-selective NMDA receptor antagonists.[2]

Quantitative Data

The potency and selectivity of this compound have been quantified across various in vitro assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Glutamate-induced Neurotoxicity | Cultured Hippocampal Neurons | IC₅₀ | 11 nM (during perfusion) | [2] |

| Glutamate-induced Neurotoxicity | Cultured Hippocampal Neurons | IC₅₀ | 35 nM (after perfusion) | [2] |

| NMDA-induced Currents | Xenopus oocytes (GluN1/GluN2B) | IC₅₀ | ~9 nM | [10] (Implied from Ro 25-6981 data) |

| Binding Affinity | NMDA Receptor | Binding Energy | < -7.2 kcal/mol |[10] |

Key Experimental Protocols

Characterization of this compound's effects on glutamate neurotransmission relies on a variety of established experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the effects of a compound on ion channel function.[11] It allows for the direct measurement of NMDA receptor-mediated currents and their inhibition by this compound.

Objective: To determine the IC₅₀ of this compound for the inhibition of NMDA receptor currents.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or cortical neurons) or a heterologous expression system (e.g., HEK293 or Xenopus oocytes) expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2B).[12]

-

Solution Preparation:

-

Extracellular Solution: Contains standard physiological ion concentrations. NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are included to activate the receptors.[13]

-

Intracellular Solution: Fills the patch pipette and mimics the intracellular ionic environment.[14]

-

This compound Solutions: Prepare a range of concentrations of this compound in the extracellular solution.

-

-

Recording:

-

Establish a high-resistance "giga-seal" between the patch pipette and the cell membrane.[11]

-

Rupture the cell membrane to achieve the whole-cell configuration.[14]

-

Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to remove Mg²⁺ block.

-

Perfuse the cell with the agonist-containing extracellular solution to elicit a baseline NMDA current.

-

Co-apply different concentrations of this compound with the agonists and record the inhibited current.[12]

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the concentration-response curve and fit it with a logistic function to determine the IC₅₀ value.[6]

-

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.[15] It involves competing the binding of a radiolabeled ligand with the unlabeled test compound (this compound).

Objective: To determine the binding affinity of this compound for GluN2B-containing NMDA receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue rich in GluN2B subunits (e.g., forebrain) or membranes from cells expressing the receptor of interest.[16]

-

Assay Components:

-

Radioligand: A high-affinity radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]ifenprodil or a similar compound).

-

Unlabeled Competitor: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known ligand to determine background binding.

-

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of this compound until equilibrium is reached.[15]

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically via rapid filtration through glass fiber filters.[15]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC₅₀ value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16]

-

Calcium Imaging Assay

This functional assay measures changes in intracellular calcium ([Ca²⁺]i) in response to NMDA receptor activation and its blockade by antagonists like this compound.[6]

Objective: To assess the functional antagonism of NMDA receptor-mediated calcium influx by this compound.

Methodology:

-

Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[13]

-

Stimulation: Perfuse the cells with a solution containing NMDA and glycine to trigger calcium influx through NMDA receptors.

-

Inhibition: Co-apply various concentrations of this compound with the agonists.

-

Imaging: Use fluorescence microscopy to measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Calculate the percentage of inhibition of the calcium response by this compound and determine the IC₅₀.[6]

Modulation of Downstream Signaling Pathways

By blocking Ca²⁺ influx through GluN2B-containing NMDA receptors, this compound significantly impacts downstream intracellular signaling cascades. These pathways are crucial for both synaptic plasticity and cell survival/death mechanisms.[17]

-

Pro-Survival/Plasticity Pathways: The activation of synaptic GluN2B receptors is linked to the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which is critical for long-term potentiation (LTP).[9][18] Furthermore, NMDA receptor activity influences the Ras-ERK pathway and the cAMP response element-binding protein (CREB), which are involved in gene expression and long-term memory.[5][19] this compound's antidepressant-like effects are thought to be mediated, in part, by modulating the BDNF/ERK/CREB and AKT/FOXO signaling pathways.[5][19]

-

Excitotoxicity/Death Pathways: Overactivation of extrasynaptic GluN2B receptors is strongly linked to excitotoxicity. This process involves the activation of death-associated protein kinase 1 (DAPK1) and subsequent neuronal damage.[17] By selectively inhibiting these receptors, this compound can prevent the damaging influx of calcium and subsequent activation of death signaling cascades, which underlies its neuroprotective effects observed in models of stroke and traumatic brain injury.[2][3]

Therapeutic Implications and Conclusion

This compound's selective antagonism of the GluN2B subunit gives it a distinct pharmacological profile. It has shown promise in preclinical models of neurodegeneration, pain, and Parkinson's disease.[1][4] Notably, it has also demonstrated rapid-acting antidepressant effects in clinical trials, similar to ketamine, but with a potentially different side-effect profile.[1] However, clinical development was halted due to concerns about QT prolongation.[1]

Despite its clinical discontinuation, this compound remains an invaluable research tool for dissecting the complex roles of GluN2B-containing NMDA receptors in CNS function and disease. The detailed understanding of its mechanism, potency, and effects on signaling pathways continues to inform the development of new, more targeted therapeutics for neurological and psychiatric disorders. The protocols and data presented in this guide offer a foundational resource for researchers working to advance the field of glutamatergic modulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a selective antagonist of the NR2B subunit of the NMDA receptor, potentiates the antidepressant-like effects of certain antidepressant drugs in the forced swim test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses [frontiersin.org]

- 10. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. docs.axolbio.com [docs.axolbio.com]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GluN2B-NMDAR subunit contribution on synaptic plasticity: A phenomenological model for CA3-CA1 synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Produces Antidepressant-Like Behaviors in Chronic Unpredictable Mild Stress Mice through BDNF/ERK/CREB and AKT/FOXO/Bim Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Traxoprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traxoprodil (formerly CP-101,606) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and challenges associated with targeting the NR2B subunit of the NMDA receptor. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a phenylethanolamine derivative developed by Pfizer that acts as a non-competitive antagonist at the NMDA receptor, with a pronounced selectivity for receptors containing the NR2B subunit.[1][2] The NMDA receptor, a key player in excitatory neurotransmission, is implicated in synaptic plasticity, learning, and memory.[3] Dysregulation of NMDA receptor function is associated with various neurological and psychiatric disorders. This compound's selective antagonism of the NR2B subunit was investigated for its potential neuroprotective and antidepressant effects.[1][2] This guide consolidates the current knowledge on the pharmacological properties of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to the NR2B subunit of the NMDA receptor.[1][2] It is an uncompetitive antagonist, meaning it binds to the open channel configuration of the receptor, thereby blocking the influx of cations such as Ca2+. This action modulates glutamatergic neurotransmission. The antidepressant effects of this compound are thought to be mediated through the modulation of downstream signaling pathways, including the Brain-Derived Neurotrophic Factor (BDNF)/Extracellular signal-regulated Kinase (ERK)/cAMP Response Element-Binding protein (CREB) and the Protein Kinase B (AKT)/Forkhead box O (FOXO)/Bcl-2-like protein 11 (Bim) pathways.[4]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective antagonism of NR2B-containing NMDA receptors. This selectivity is crucial as different NR2 subunits have distinct localizations and physiological roles in the central nervous system.[5]

Receptor Binding Affinity and Selectivity

| Ligand | Receptor Subunit | Binding Affinity (Ki) | Functional Inhibition (IC50) | Reference |

| This compound | NR2B | High Affinity (qualitative) | Not specified | [6] |

| NR2A | No affinity (qualitative) | Inactive | [6] | |

| NR2C | Not specified | Inactive | [6] | |

| NR2D | Not specified | Inactive | [6] |

In Vivo Pharmacodynamics

Preclinical studies in animal models have demonstrated the antidepressant-like and neuroprotective effects of this compound.

| Animal Model | Dosing | Key Findings | Reference |

| Forced Swim Test (Mice) | 20 and 40 mg/kg | Significant reduction in immobility time, indicating antidepressant-like activity. No effect on locomotor activity. | [7] |

| Chronic Unpredictable Mild Stress (Mice) | 10, 20, and 40 mg/kg | Ameliorated depressive-like behaviors (increased sucrose preference, decreased immobility time). Modulated BDNF, p-ERK1/2, p-CREB, AKT, FOXO, and Bim expression in the hippocampus. | [4] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in humans, revealing significant variability based on cytochrome P450 2D6 (CYP2D6) metabolizer status.

| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |

| Metabolism | Primarily Phase I oxidative metabolism via CYP2D6 (hydroxylation and methylation). | Primarily Phase II conjugation (glucuronic or sulfuric acid). | [8] |

| Elimination Half-life (t½) | ~2.8 hours | ~26.9 hours | [8] |

| Excretion | ~52% of administered radioactivity in urine. ~7% excreted as unchanged drug. | ~86% of administered radioactivity in urine. ~50% excreted as unchanged drug. | [8] |

Signaling Pathways

This compound's antagonism of the NR2B receptor initiates downstream signaling cascades implicated in its antidepressant effects.

NMDA Receptor Signaling

The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with membrane depolarization to relieve the Mg2+ block, allows for Ca2+ influx. This influx activates a multitude of intracellular signaling pathways.

Figure 1: Simplified NMDA Receptor Activation Pathway.

BDNF/ERK/CREB Signaling Pathway

This compound has been shown to modulate the BDNF signaling pathway, which is crucial for neuronal survival and plasticity. By blocking the NR2B receptor, this compound may disinhibit pathways leading to increased BDNF expression and subsequent activation of ERK and CREB.[4]

Figure 2: this compound's Modulation of the BDNF/ERK/CREB Pathway.

AKT/FOXO/Bim Signaling Pathway

The PI3K/AKT pathway is another critical cascade affected by this compound. AKT can phosphorylate and inactivate FOXO transcription factors, which in turn regulate the expression of pro-apoptotic proteins like Bim. This compound's influence on this pathway may contribute to its neuroprotective effects.[4]

Figure 3: this compound's Influence on the AKT/FOXO/Bim Pathway.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings.

Radioligand Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound like this compound to its target receptor.

Figure 4: General Workflow for a Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Tissues or cells expressing the NMDA receptor of interest are homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand for the NR2B subunit (e.g., [3H]ifenprodil) and a range of concentrations of the unlabeled competitor drug (this compound).

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology (General Protocol)

This technique is used to measure the functional effects of this compound on NMDA receptor-mediated currents.

Figure 5: General Workflow for a Whole-Cell Patch-Clamp Experiment.

Detailed Steps:

-

Cell Preparation: Cells endogenously expressing or transfected with specific NMDA receptor subunits are prepared for recording.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration.

-

Recording: The cell is voltage-clamped at a holding potential, and NMDA receptor-mediated currents are evoked by the application of glutamate and a co-agonist.

-

Drug Application: this compound is applied at various concentrations, and the resulting inhibition of the NMDA receptor current is recorded.

-

Data Analysis: The peak amplitude of the currents in the presence of different concentrations of this compound is measured and compared to the control to determine the IC50 value.

Clinical Trials

This compound has been evaluated in clinical trials for several indications, including traumatic brain injury and major depressive disorder.

| Trial Identifier | Phase | Indication | Key Outcomes | Status | Reference |

| NCT00163059 | II | Major Depressive Disorder | Demonstrated a greater decrease in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score compared to placebo. | Terminated | [9][10][11] |

| Not specified | Not specified | Severe Traumatic Brain Injury | Showed a trend towards a favorable outcome on the dichotomized Glasgow Outcome Scale (dGOS) and a reduction in mortality, particularly in the most severe cases. However, the results were not statistically significant. | Completed | [12][13] |

Discontinuation of Clinical Development

The clinical development of this compound was halted due to concerns about cardiovascular safety, specifically the prolongation of the QTc interval observed in clinical trials.[1][2] QTc prolongation is a known risk factor for developing potentially fatal cardiac arrhythmias.

Conclusion

This compound is a well-characterized selective antagonist of the NR2B subunit of the NMDA receptor with demonstrated antidepressant-like and neuroprotective properties in preclinical models. Its mechanism of action involves the modulation of key signaling pathways crucial for neuronal function and survival. While early clinical data in depression were promising, the development of this compound was terminated due to cardiovascular safety concerns related to QTc prolongation. Despite its discontinuation, the study of this compound has provided valuable insights into the therapeutic potential of targeting the NR2B subunit and has informed the development of subsequent NR2B-selective antagonists with improved safety profiles. This technical guide serves as a comprehensive resource for researchers and drug developers in the field of neuroscience and pharmacology.

References

- 1. Frontiers | A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A subunit-selective potentiator of NR2C- and NR2D-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ifsc.usp.br [ifsc.usp.br]

- 7. Pharmacotherapy of Traumatic Brain Injury: State of the Science and the Road Forward: Report of the Department of Defense Neurotrauma Pharmacology Workgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Novel Antidepressants in the Pipeline (Phase II and III): A Systematic Review of the US Clinical Trials Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. The effect of the selective NMDA receptor antagonist this compound in the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. psychiatrictimes.com [psychiatrictimes.com]

Traxoprodil: A Technical Guide to its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traxoprodil (formerly CP-101,606) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the GluN2B subunit. Initially investigated for neuroprotection, its clinical development was halted due to cardiac side effects. However, subsequent research has highlighted its potential as a rapid-acting antidepressant, sparking renewed interest in its mechanism of action at the synaptic level. This technical guide provides a comprehensive overview of this compound's effects on synaptic plasticity, detailing its molecular interactions, downstream signaling cascades, and functional consequences on long-term potentiation (LTP) and long-term depression (LTD). The information is intended to support further research and drug development efforts targeting the glutamatergic system for neuropsychiatric disorders.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and higher cognitive functions. The NMDA receptor, a key player in synaptic plasticity, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct biophysical and pharmacological properties to the receptor complex and are differentially expressed throughout the brain and during development. This compound's selectivity for the GluN2B subunit offers a targeted approach to modulating NMDA receptor function, potentially avoiding some of the side effects associated with non-selective NMDA receptor antagonists.

Mechanism of Action

This compound acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor.[1] It binds to a site distinct from the glutamate or glycine binding sites, allosterically modulating the receptor's function.[1] This binding reduces the channel opening time and frequency, thereby decreasing the influx of Ca²⁺ ions through the channel in response to glutamate and co-agonist binding.[1]

Binding Affinity and Selectivity

This compound displays a high affinity for the GluN2B subunit. While precise Ki or IC50 values for direct binding are not consistently reported across all studies, its functional antagonism is well-documented.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity | High affinity for GluN2B subunit | Radioligand binding assays | [1] |

| Functional Antagonism | Reduces NMDA-induced Ca²⁺ influx | In vitro cell-based assays | [1] |

Effects on Synaptic Plasticity

The modulation of NMDA receptor function by this compound has direct consequences for synaptic plasticity, particularly for LTP and LTD, two major forms of long-lasting synaptic strength modification.

Long-Term Potentiation (LTP)

LTP, a persistent strengthening of synapses, is critically dependent on the influx of Ca²⁺ through NMDA receptors. Given this compound's mechanism of action, it is expected to inhibit the induction of LTP. While specific quantitative data on the percentage of LTP inhibition at various concentrations of this compound are limited in the publicly available literature, its inhibitory effect is a direct consequence of its antagonism of GluN2B-containing NMDA receptors.

Long-Term Depression (LTD)

The role of GluN2B-containing NMDA receptors in LTD is more complex and can be synapse-specific. In some brain regions, activation of these receptors is crucial for the induction of LTD. Therefore, this compound's effect on LTD may vary depending on the specific neuronal circuit and the induction protocol used.

Signaling Pathways

The effects of this compound on synaptic plasticity are mediated by its influence on downstream signaling cascades. The blockade of GluN2B-containing NMDA receptors initiates a series of molecular events that ultimately alter synaptic structure and function.

BDNF/ERK/CREB Pathway

One of the key pathways implicated in the antidepressant-like effects of this compound involves the Brain-Derived Neurotrophic Factor (BDNF). Blockade of GluN2B receptors can lead to an upregulation of BDNF, which in turn activates the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway.[2] This pathway is crucial for synaptogenesis, and the synthesis of proteins that support long-term changes in synaptic strength.

AKT/FOXO/Bim Pathway

Another important signaling cascade affected by this compound is the AKT/FOXO/Bim pathway.[2] This pathway is involved in cell survival and apoptosis. By modulating this pathway, this compound may exert neuroprotective effects.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the context of this compound and synaptic plasticity.

Electrophysiology: Whole-Cell Patch-Clamp Recording of NMDA Receptor-Mediated Currents

This technique allows for the direct measurement of currents flowing through NMDA receptors.

Objective: To measure the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

-

Recording Setup: Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Continuously perfuse the slice with oxygenated aCSF.

-

Internal Solution: Fill the patch pipette with an internal solution containing appropriate ions and buffers.

-

Pharmacological Agents: Include antagonists for AMPA and GABA receptors in the aCSF to isolate NMDA receptor currents.

-

-

Recording Procedure:

-

Obtain a gigaseal and establish a whole-cell configuration on a neuron.

-

Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.

-

Stimulate afferent fibers to evoke EPSCs.

-

Record baseline NMDA receptor-mediated EPSCs.

-